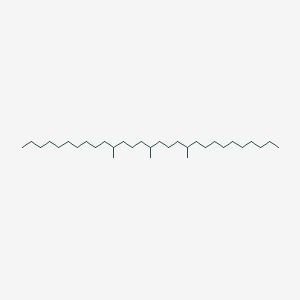
11,15,19-Trimethylnonacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,15,19-Trimethylnonacosane is a long-chain hydrocarbon with the molecular formula C32H66 It is a branched alkane, characterized by the presence of three methyl groups attached to the 11th, 15th, and 19th carbon atoms of the nonacosane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,15,19-Trimethylnonacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a nonacosane derivative is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced techniques such as gas-phase alkylation. These methods are designed to achieve high yields and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
11,15,19-Trimethylnonacosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert any unsaturated derivatives back to the saturated form.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, creating halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
11,15,19-Trimethylnonacosane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its role in insect pheromones and chemical communication.
Medicine: Investigated for potential therapeutic properties and as a model compound in drug delivery systems.
Industry: Utilized in the formulation of lubricants and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 11,15,19-Trimethylnonacosane depends on its application. In biological systems, it may interact with specific receptors or enzymes, influencing physiological processes. The molecular targets and pathways involved are still under investigation, but its role in chemical signaling and communication is well-documented.
Comparison with Similar Compounds
Similar Compounds
- 11,13,15-Trimethylnonacosane
- 11,15,17-Trimethylnonacosane
- 11,15,19-Trimethylhentriacontane
Uniqueness
11,15,19-Trimethylnonacosane is unique due to its specific methylation pattern, which can influence its physical and chemical properties. This distinct structure makes it valuable for studying structure-activity relationships and for applications requiring precise molecular configurations.
Properties
CAS No. |
115453-90-2 |
|---|---|
Molecular Formula |
C32H66 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
11,15,19-trimethylnonacosane |
InChI |
InChI=1S/C32H66/c1-6-8-10-12-14-16-18-20-24-30(3)26-22-28-32(5)29-23-27-31(4)25-21-19-17-15-13-11-9-7-2/h30-32H,6-29H2,1-5H3 |
InChI Key |
PIVZEHRROAEETO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




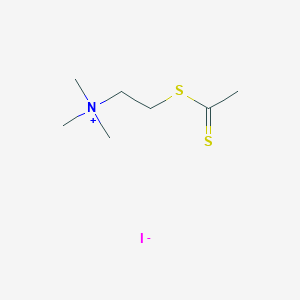
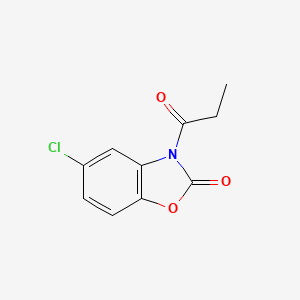
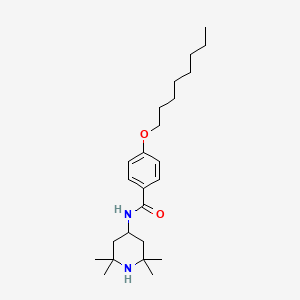

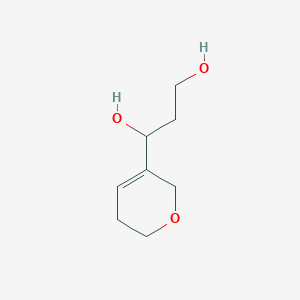
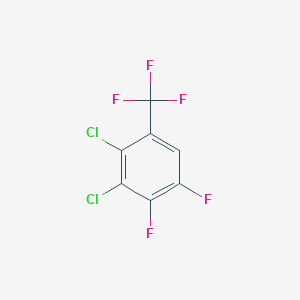
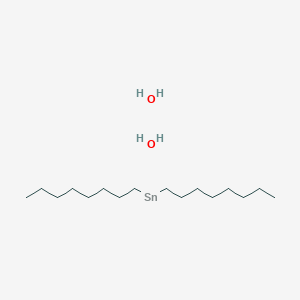
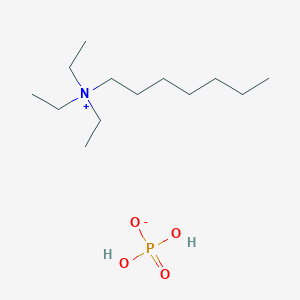
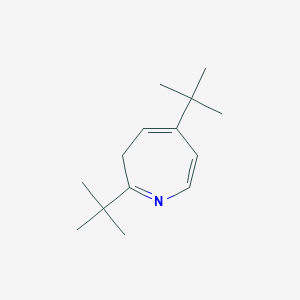
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
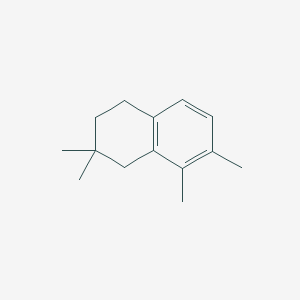
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
